molecular formula C10H6N2OS B7723545 1H-[1]benzothiolo[3,2-d]pyrimidin-4-one

1H-[1]benzothiolo[3,2-d]pyrimidin-4-one

Cat. No.: B7723545
M. Wt: 202.23 g/mol
InChI Key: QFMSRGZWWJLTQE-UHFFFAOYSA-N
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Description

1H-[1]benzothiolo[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused benzothiophene and pyrimidinone scaffold. This structure confers unique electronic and steric properties, making it a valuable template in medicinal chemistry and materials science. The sulfur atom in the benzothiolo ring enhances intermolecular interactions, while the pyrimidinone moiety provides sites for functionalization, enabling diverse biological activities such as kinase inhibition .

Properties

IUPAC Name

1H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMSRGZWWJLTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-1benzothiolo[3,2-d]pyrimidin-4-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with formamide under acidic conditions to form the desired pyrimidinone ring . Another approach includes the use of isothiocyanates and hydrazine derivatives to achieve the cyclization .

Industrial Production Methods

Industrial production of 1H-1benzothiolo[3,2-d]pyrimidin-4-one typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as solvent-free reactions to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1H-1benzothiolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-1benzothiolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Bioactivity/Application Key Data/References
This compound Benzothiophene fused to pyrimidinone; sulfur at position 1 CLK4 inhibition (Ki = 1000 nM)
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4-one Pyridine fused to pyrimidinone; chloro and amino substituents at positions 6 and 2 Intermediate in pharmaceutical synthesis CAS 897359-74-9
Naphtho[1,2-d]thiazolo[3,2-a]pyrimidin-4-one Naphthalene fused to thiazole-pyrimidinone Antimicrobial and diuretic applications DOI: 10.1002/ardp.19823151010
3-Amino-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one Partially saturated benzothiolo ring; methyl and amino substituents Not explicitly reported (safety data available) CAS 43088-52-4
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone with piperazine and benzodioxole substituents Kinase inhibition (patented pharmaceutical lead) EP 2023/39

Physicochemical Properties

  • Solubility : The benzothiolo derivative’s sulfur atom increases lipophilicity compared to pyrido or pyrimidine-only analogues, impacting bioavailability .
  • Stability : Tetrahydro-benzothiolo derivatives (e.g., CAS 43088-52-4) exhibit improved thermal stability due to reduced ring strain .

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